5-Chloro-3-hydroxy-1-(3-(2-methoxyphenoxy)propyl)-3-(2-oxopropyl)indolin-2-one
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Overview
Description
5-Chloro-3-hydroxy-1-(3-(2-methoxyphenoxy)propyl)-3-(2-oxopropyl)indolin-2-one is a synthetic organic compound that belongs to the indolinone family. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-3-hydroxy-1-(3-(2-methoxyphenoxy)propyl)-3-(2-oxopropyl)indolin-2-one typically involves multi-step organic reactions. A common approach might include:
Formation of the Indolinone Core: This can be achieved through cyclization reactions involving appropriate precursors.
Functional Group Modifications: Introduction of the chloro, hydroxy, and oxopropyl groups through substitution reactions.
Attachment of the Methoxyphenoxypropyl Group: This step might involve etherification reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions might target the oxopropyl group, converting it to alcohols.
Substitution: The chloro group can be a site for nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like amines, thiols, or alkoxides under basic conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield ketones, while substitution could introduce various functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound might be used as a building block for the synthesis of more complex molecules. Its functional groups make it a versatile intermediate in organic synthesis.
Biology
Biologically, indolinone derivatives are often studied for their potential as enzyme inhibitors, particularly kinases. This makes them of interest in cancer research and other diseases where kinase activity is dysregulated.
Medicine
In medicine, compounds like 5-Chloro-3-hydroxy-1-(3-(2-methoxyphenoxy)propyl)-3-(2-oxopropyl)indolin-2-one could be investigated for their therapeutic potential, including anti-inflammatory, anti-cancer, or antimicrobial properties.
Industry
Industrially, such compounds might be used in the development of pharmaceuticals, agrochemicals, or as specialty chemicals in various applications.
Mechanism of Action
The mechanism of action for compounds like 5-Chloro-3-hydroxy-1-(3-(2-methoxyphenoxy)propyl)-3-(2-oxopropyl)indolin-2-one typically involves interaction with specific molecular targets, such as enzymes or receptors. For example, if it acts as a kinase inhibitor, it would bind to the active site of the kinase, preventing its activity and thereby modulating cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Indolinone Derivatives: Other compounds in the indolinone family, such as sunitinib or sorafenib, which are known kinase inhibitors.
Chloro-substituted Compounds: Compounds with similar chloro substitutions, which might exhibit similar reactivity in substitution reactions.
Hydroxy and Oxopropyl Compounds: Compounds with hydroxy and oxopropyl groups, which might undergo similar oxidation and reduction reactions.
Uniqueness
What sets 5-Chloro-3-hydroxy-1-(3-(2-methoxyphenoxy)propyl)-3-(2-oxopropyl)indolin-2-one apart is its unique combination of functional groups, which can confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
5-chloro-3-hydroxy-1-[3-(2-methoxyphenoxy)propyl]-3-(2-oxopropyl)indol-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClNO5/c1-14(24)13-21(26)16-12-15(22)8-9-17(16)23(20(21)25)10-5-11-28-19-7-4-3-6-18(19)27-2/h3-4,6-9,12,26H,5,10-11,13H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSZSNTZFCRXCBR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC1(C2=C(C=CC(=C2)Cl)N(C1=O)CCCOC3=CC=CC=C3OC)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClNO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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